molecular formula C13H13FN2O3 B2464727 5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione CAS No. 2320220-80-0

5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione

Numéro de catalogue: B2464727
Numéro CAS: 2320220-80-0
Poids moléculaire: 264.256
Clé InChI: LNQSNAIKSAKTRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione, also known as OSI-930, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that has shown potential in cancer treatment.

Applications De Recherche Scientifique

5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Mécanisme D'action

5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione works by inhibiting the activity of RTKs, which are proteins that play a key role in cell signaling pathways. By inhibiting these pathways, this compound can prevent the growth and survival of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of several RTKs, including c-KIT, PDGFR, and FLT3. It has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione is its specificity for RTKs, which makes it a promising candidate for cancer treatment. However, its efficacy may be limited by the development of resistance in cancer cells. In addition, its toxicity profile and pharmacokinetics need to be further studied to determine its safety and optimal dosing.

Orientations Futures

There are several potential future directions for 5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione research. One area of interest is the development of combination therapies that include this compound and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients will respond best to this compound treatment. Finally, further studies are needed to determine the optimal dosing and treatment duration for this compound in different cancer types.
In conclusion, this compound is a promising small molecule inhibitor of RTKs that has shown potential in cancer treatment. Its specificity for RTKs makes it a promising candidate for combination therapies, and future research will help to determine its optimal dosing and treatment duration.

Méthodes De Synthèse

The synthesis of 5-Fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione involves a multistep process starting from commercially available starting materials. The key step involves the formation of the quinazolinone ring system through a condensation reaction. The final product is obtained through a purification process involving column chromatography.

Propriétés

IUPAC Name

5-fluoro-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c14-9-4-1-5-10-11(9)12(17)16(13(18)15-10)7-8-3-2-6-19-8/h1,4-5,8H,2-3,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQSNAIKSAKTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CC=C3F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.